3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone
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Overview
Description
The compound "3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone" is a structurally complex molecule that features a 1,2,4-triazole ring, a phenyl group, and a butanone moiety. The presence of the triazole ring suggests potential biological activity, as triazole derivatives are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone, a compound with a similar phenyl and propanone structure, was performed using a Grignard reaction followed by oxidation, achieving an 82.5% yield . Similarly, the synthesis of 4-phenyl-2-butanone, which shares the phenyl and butanone components, involved a series of reactions including Claisen's condensation and substitution reactions . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield different compounds. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations . These techniques could be applied to determine the precise structure of "this compound".
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. For instance, alkylation and nitration reactions were performed on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, leading to different products depending on the reaction conditions . Additionally, the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones is another example of the chemical reactivity of related compounds . These reactions highlight the versatility of triazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their substitution patterns. For example, the presence of a trifluoromethyl group as in 1-[3-(Trifluoromethyl)phenyl]-2-propanone can significantly affect the compound's electronegativity and hydrophobicity . The synthesis and characterization of novel triazole derivatives, as mentioned in , provide insights into the properties of these compounds, which can include their spectroscopic characteristics and reactivity.
Scientific Research Applications
Heme Oxygenase Inhibition
A study focused on the synthesis of 1-azolyl-4-phenyl-2-butanones, including 1H-1,2,4-triazole derivatives, for inhibiting heme oxygenases. The research found that these compounds, particularly those with a 1H-1,2,4-triazole base, were equipotent to leading imidazole-based inhibitors, highlighting their potential in targeting heme oxygenase-related processes (Roman et al., 2010).
Antifungal Activity
(2R,3R)-3-Azolyl-2-(substituted phenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanols, a related compound, showed significant antifungal activity against Candida albicans both in vitro and in vivo. This highlights the compound's potential in antifungal treatments (Tasaka et al., 1995).
Synthesis of Azoles
A study demonstrated the synthesis of various azoles, including 1,2,4-triazoles, from 3-[(3-hydrazino-3-oxopropyl)anilino]- and 3-[(3-hydrazino-3-oxopropyl)-4-methylanilino]propane hydrazides. This research is important for the development of new compounds with potential pharmaceutical applications (Tumosienė & Beresnevicius, 2007).
Catalytic Applications
Research on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands showed their efficiency in catalytic oxidation and transfer hydrogenation. These complexes, which include 1,2,4-triazole moieties, demonstrate the utility of such compounds in catalysis (Saleem et al., 2013).
Antimicrobial and Antifungal Activities
Compounds containing the 1,2,4-triazole unit showed notable antimicrobial and antifungal activities. This includes various heterocycles synthesized from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone and its derivatives, indicating their potential in developing new antimicrobial drugs (Abou-Elmagd et al., 2015).
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including anticancer . The specific targets can vary depending on the exact structure of the compound. For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme .
Mode of Action
The nitrogen atoms in the 1,2,4-triazole ring can form hydrogen bonds with different targets, which can lead to various biological effects . The exact mode of action would depend on the specific targets of the compound.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets the aromatase enzyme, it could affect the synthesis of estrogens .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives can vary widely depending on their exact structure. Some general properties of this class of compounds include the ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells .
properties
IUPAC Name |
3-[(1-phenyl-1,2,4-triazol-3-yl)oxy]butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(16)10(2)17-12-13-8-15(14-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABQBGTWDOGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=NN(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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